![molecular formula C15H16BrNO2 B14419866 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide CAS No. 82746-45-0](/img/structure/B14419866.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide is a chemical compound with the molecular formula C15H16BrNO2 It is known for its unique structure, which includes a pyridinium ring substituted with a 4-methoxyphenyl group and a 2-oxoethyl group
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridinium Salt: The resulting acylated product is then reacted with 2-methylpyridine in the presence of a brominating agent like hydrogen bromide to form the pyridinium salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the bromide ion.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to enhance reaction rates.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide can be compared with other similar compounds, such as:
- 1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-methylpyridinium bromide
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-methylquinolinium bromide
- 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-methylquinolinium bromide
These compounds share structural similarities but differ in the position of substituents on the aromatic ring or the type of heterocyclic ring. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82746-45-0 |
|---|---|
Molecular Formula |
C15H16BrNO2 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-12-5-3-4-10-16(12)11-15(17)13-6-8-14(18-2)9-7-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YWCASSMCYMTDGP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


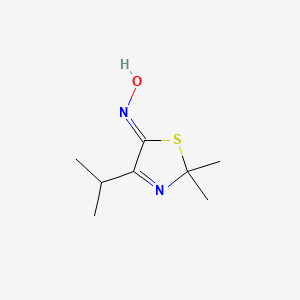
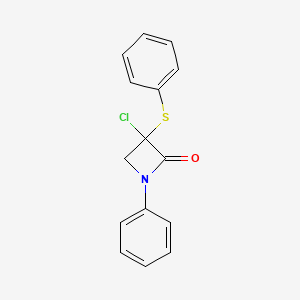


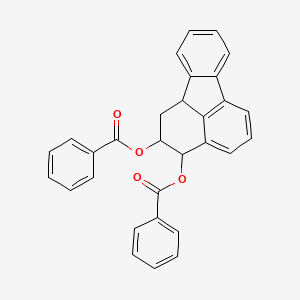
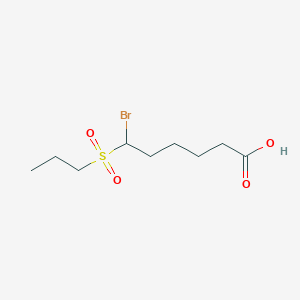
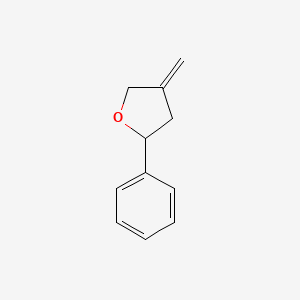

![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)




![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)
